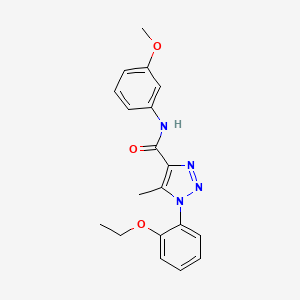
1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a chemical compound that has been studied for its potential use in scientific research. This compound has gained attention due to its unique structure and potential applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The compound, part of a broader family of 1,2,4-triazole derivatives, has been synthesized for its potential antimicrobial activities. Researchers have investigated various derivatives for their ability to combat microbial infections, with some showing promising results against a range of microorganisms. The synthesis process often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with varied antimicrobial efficacy (Bektaş et al., 2010).
Heterocyclic Chemistry and Isomerization Studies
In the realm of heterocyclic chemistry, the thermal isomerization of compounds containing ethoxyphenyl groups has been explored. Such studies delve into the transformations and chemical behaviors of these compounds under specific conditions, contributing to our understanding of their potential applications in medicinal chemistry and material science (Nishiwaki et al., 1974).
Antiviral and Anticancer Research
The structural framework of 1,2,4-triazole derivatives, including those with ethoxyphenyl and methoxyphenyl substituents, has been utilized in the development of new antiviral and anticancer agents. By modifying the core structure and substituents, researchers aim to enhance the therapeutic potential of these compounds, targeting specific diseases with high precision and efficacy. Such endeavors underscore the versatility of the 1,2,4-triazole backbone in drug discovery (He Mei et al., 2020).
Drug Development and Pharmacological Evaluation
The compound's framework has served as a basis for the development of novel drugs targeting specific receptors or biological pathways. Through careful design and synthesis, researchers have created derivatives with improved pharmacological profiles, aiming to treat various conditions more effectively. This process involves extensive testing and evaluation to ensure that the new compounds are both safe and effective (Mahesh et al., 2011).
Corrosion Inhibition
In addition to biomedical applications, some derivatives have been explored for their potential as corrosion inhibitors. The chemical properties of these compounds, including their ability to form protective layers on metal surfaces, make them valuable in extending the lifespan of materials exposed to corrosive environments. This research highlights the diverse utility of the 1,2,4-triazole derivatives beyond pharmaceuticals, encompassing areas such as materials science and engineering (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)23-13(2)18(21-22-23)19(24)20-14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSPCUUPOACFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2880287.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)


![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)

![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B2880304.png)


![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)

